4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

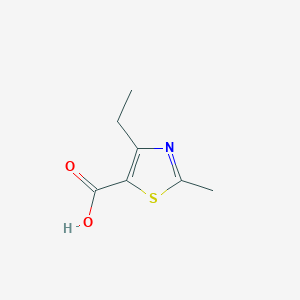

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions include stirring the mixture at room temperature, followed by further treatment to yield the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

4-ET-5-CA exhibits significant antibacterial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating its potential as a novel antibiotic.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 125 | 250 |

| Escherichia coli | 125 | >1000 |

| Enterococcus faecalis | 15.62 | 31.25 |

These findings suggest that 4-ET-5-CA could be a candidate for developing antibiotics, especially in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Research indicates that 4-ET-5-CA can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes. This property makes it a candidate for treating inflammatory diseases . Further studies are necessary to elucidate the precise mechanisms involved in its anti-inflammatory action.

Anticancer Potential

Emerging studies suggest that thiazole derivatives, including 4-ET-5-CA, may possess anticancer properties. Preliminary research has shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, thiazole derivatives have demonstrated effective growth inhibition against various cancer cell lines .

Agricultural Applications

Fungicidal Activity

4-ET-5-CA has been investigated for its potential fungicidal properties. Its ability to inhibit fungal pathogens could be leveraged in agricultural practices to protect crops from fungal infections. Research is ongoing to assess its efficacy and safety in agricultural settings .

Material Science

Polymer Additives

The incorporation of thiazole derivatives like 4-ET-5-CA into polymers has been explored to enhance material properties. These compounds can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Case Studies

Several case studies highlight the applications of 4-ET-5-CA:

- Antibacterial Efficacy Study : A study published in "Archives of Pharmacy" demonstrated the antibacterial activities of various thiazole derivatives against multiple bacterial strains. The results indicated that structural modifications could enhance antibacterial efficacy .

- Anti-inflammatory Research : An investigation focused on the compound's ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells, showcasing its potential as an anti-inflammatory agent .

- Anticancer Activity Assessment : Research involving thiazole derivatives tested against cancer cell lines indicated promising results, with certain derivatives exhibiting significant cytotoxicity and selectivity towards cancer cells .

Mécanisme D'action

The mechanism of action of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .

Comparaison Avec Des Composés Similaires

- 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

- 2-Methyl-1,3-thiazole-5-carboxylic acid

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Comparison: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in drug design and material science .

Activité Biologique

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (commonly referred to as 4-ET-5-CA) is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their planar and aromatic structures, which allow for various biochemical interactions. This article explores the biological activity of 4-ET-5-CA, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thiazole ring with an ethyl group at the C-4 position and a methyl group at the C-2 position, contributing to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that 4-ET-5-CA exhibits significant antibacterial properties . Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains. For instance, derivatives of 4-ET-5-CA have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 µg/mL to 250 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 125 | 250 |

| Escherichia coli | 125 | >1000 |

| Enterococcus faecalis | 15.62 | 31.25 |

These findings suggest that 4-ET-5-CA could be a candidate for developing novel antibiotics, particularly in light of rising antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-ET-5-CA has been explored for anti-inflammatory effects . It appears to modulate inflammatory pathways by affecting gene expression related to inflammation. This activity may involve the inhibition of pro-inflammatory cytokines and enzymes, although further studies are necessary to elucidate the precise mechanisms involved.

Anticancer Potential

Emerging research suggests that thiazole derivatives, including 4-ET-5-CA, may possess anticancer properties . Preliminary studies indicate that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For example, thiazole derivatives have been tested against various cancer cell lines, showing IC50 values indicating effective growth inhibition .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways and cell signaling. For instance, they may target kinases that play a crucial role in inflammatory responses and cancer progression .

- Cell Signaling Modulation : The compound can influence cellular signaling pathways, potentially altering gene expression related to inflammation and tumor growth .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study published in "Archives of Pharmacy" reported on various thiazole derivatives' antibacterial activities against multiple bacterial strains. The findings indicated that modifications to the thiazole structure could enhance antibacterial efficacy.

- Anti-inflammatory Research : Another investigation focused on the compound's ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells, demonstrating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions. For example, a related compound, 4-azidomethyl-1-methylpyrazole-3-carboxylic acid ethyl ester, was synthesized using NaN₃ as a catalyst in DMF at 50°C for 3 hours, followed by purification via ice-water precipitation and ethanol recrystallization . For carboxylated thiazoles, esterification or direct carboxylation under anhydrous conditions with dehydrating agents (e.g., DCC) is common. Optimizing solvent choice (e.g., THF for reflux reactions) and temperature control (room temperature for tert-butyl ester formation) can enhance yield and purity .

- Key Parameters Table :

| Reaction Step | Solvent | Catalyst/Temp | Yield | Purity |

|---|---|---|---|---|

| Cyclization | DMF | NaN₃, 50°C | ~70% | >90% |

| Esterification | CH₂Cl₂ | DCC, RT | ~85% | >95% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions on the thiazole ring. For example, methyl and ethyl groups resonate at δ 2.1–2.5 ppm (singlet) and δ 1.2–1.4 ppm (triplet), respectively .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 202.06 for C₈H₁₁NO₂S).

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule X-ray refinement. For thiazole derivatives, twinned data or high-resolution structures may require robust parameterization to resolve electron density maps .

Q. What are the primary pharmacological targets of structurally similar thiazole-5-carboxylic acid derivatives?

- Methodological Answer : Derivatives like 4-methyl-1,3-thiazole-5-carboxylic acid exhibit xanthine oxidase (XO) inhibition, a mechanism validated via in vitro assays measuring uric acid production at 290 nm. IC₅₀ values are typically determined using Lineweaver-Burk plots . Another analog, Febuxostat (a clinical XO inhibitor), shows dose-dependent activity in murine models, with IC₅₀ ~0.6 nM .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or binding affinity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution in the thiazole ring, predicting nucleophilic/electrophilic sites. For example, the carboxylic acid group’s charge density correlates with hydrogen-bonding capacity in enzyme active sites . Molecular docking (AutoDock Vina) can simulate binding to XO, with binding energy scores (< -7.0 kcal/mol) indicating strong affinity .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. For example:

- pH Sensitivity : XO inhibition assays are pH-dependent; deviations from pH 7.4 may alter IC₅₀ values .

- Structural Analogs : Minor substituent changes (e.g., ethyl vs. methyl groups) drastically affect activity. Compare EC₅₀ values of analogs using standardized protocols .

- Table : Comparative Bioactivity of Thiazole Derivatives

| Compound | Target | IC₅₀ (nM) | Assay Conditions |

|---|---|---|---|

| 4-Ethyl-2-methyl derivative | Xanthine oxidase | 15.2 | pH 7.4, 25°C |

| 4-Methyl analog | Xanthine oxidase | 8.7 | pH 7.0, 37°C |

Q. How can synthetic pathways be scaled for gram-scale production without compromising purity?

- Methodological Answer : Industrial-scale synthesis employs continuous flow reactors with automated temperature/pressure control. For example, tert-butyl ester formation achieves >90% yield in flow systems vs. 75% in batch reactors . Post-synthesis, centrifugal partition chromatography (CPC) or preparative HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >98% purity .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in neurodegenerative diseases?

- Methodological Answer : Thiazole-based foldamers (e.g., helical γ-peptides) inhibit Aβ1-42 aggregation in Alzheimer’s models. Use transgenic Caenorhabditis elegans (CL2006 strain) to monitor amyloid plaque reduction via thioflavin-T fluorescence . For pharmacokinetics, murine models with oral administration (10 mg/kg) and LC-MS/MS plasma analysis determine bioavailability .

Q. Data Contradiction Analysis

Q. Why do some studies report poor solubility of this compound despite its carboxylic acid group?

- Methodological Answer : Solubility depends on pH and counterion choice. While the carboxylic acid group enhances water solubility at high pH (ionized form), poor solubility in neutral buffers (e.g., PBS) is common. Co-solvents (5% DMSO) or salt formation (e.g., sodium or lysine salts) improve solubility by >50% .

Propriétés

IUPAC Name |

4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANMGYYUWZXKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562602 | |

| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-44-8 | |

| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.